molecular formula C23H20ClN3O3S2 B2479761 N-(4-chloro-2-methoxy-5-methylphenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1105214-66-1

N-(4-chloro-2-methoxy-5-methylphenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B2479761
CAS No.: 1105214-66-1
M. Wt: 486
InChI Key: JBJVGKKJQOTOHY-UHFFFAOYSA-N
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Description

N-(4-chloro-2-methoxy-5-methylphenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C23H20ClN3O3S2 and its molecular weight is 486. The purity is usually 95%.
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Properties

IUPAC Name

N-(4-chloro-2-methoxy-5-methylphenyl)-2-(3-methyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN3O3S2/c1-13-9-16(18(30-3)10-15(13)24)25-20(28)12-31-23-26-17-11-19(14-7-5-4-6-8-14)32-21(17)22(29)27(23)2/h4-11H,12H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBJVGKKJQOTOHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)OC)NC(=O)CSC2=NC3=C(C(=O)N2C)SC(=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chloro-2-methoxy-5-methylphenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, including antimicrobial and anticancer activities, based on various studies.

The compound has the molecular formula C24H23N3O3S2C_{24}H_{23}N_{3}O_{3}S_{2} and a molecular weight of approximately 465.6 g/mol. Its structure includes a thienopyrimidine moiety that is essential for its biological activity.

Antimicrobial Activity

Research indicates that thienopyrimidine derivatives exhibit significant antimicrobial properties. In a study examining various thienopyrimidine compounds, it was found that those with specific substitutions at the 3-position of the amido or imino side chain demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria, including strains like Escherichia coli and Staphylococcus aureus .

Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) values for several related compounds were determined, showing effective inhibition at low concentrations. For instance:

CompoundMIC (µg/mL)Bacterial Strain
Compound 4c25S. aureus
Compound 5e30E. coli
Compound 5g20M. tuberculosis

These findings suggest that the presence of a thienopyrimidine ring in conjunction with specific substituents enhances antimicrobial efficacy.

Anticancer Activity

The compound's anticancer potential has also been explored. A study focused on evaluating its cytotoxic effects against human cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer). The results indicated that the compound exhibited significant cytotoxicity, with IC50 values in the micromolar range:

Cell LineIC50 (µM)
A54915
HeLa12

These results highlight the compound's potential as an anticancer agent, particularly due to its ability to induce apoptosis in cancer cells.

The proposed mechanism of action for the antimicrobial activity involves inhibition of bacterial DNA synthesis through interaction with key enzymes such as DNA gyrase and topoisomerase IV . For anticancer effects, it is suggested that the compound may induce cell cycle arrest and promote apoptosis through various pathways, including oxidative stress mechanisms .

Toxicity Assessment

Safety evaluations have shown that the most potent compounds derived from similar structures were non-toxic at concentrations up to 200 µmol/L in hemolytic assays . This suggests a favorable safety profile for further development.

Scientific Research Applications

Biological Activities

N-(4-chloro-2-methoxy-5-methylphenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide exhibits various biological activities that make it a candidate for further research:

  • Anticancer Activity : Studies have shown that compounds with thieno[3,2-d]pyrimidine structures possess cytotoxic effects against various cancer cell lines. These compounds may inhibit cell proliferation and induce apoptosis in tumor cells .
  • Antimicrobial Properties : Research indicates that derivatives of thieno[3,2-d]pyrimidines demonstrate significant antimicrobial activity against a range of pathogens, suggesting potential applications in treating infections .
  • Anti-inflammatory Effects : Some studies highlight the anti-inflammatory properties of related compounds, which could be beneficial in treating inflammatory diseases .

Case Studies

Several case studies provide insights into the practical applications of this compound:

  • Study on Anticancer Potential :
    • A recent investigation evaluated a series of thienopyrimidine derivatives for their anticancer properties. The study reported that specific modifications to the thieno[3,2-d]pyrimidine core enhanced cytotoxicity against breast cancer cell lines .
  • Antimicrobial Testing :
    • Another study assessed the antimicrobial efficacy of various thienopyrimidine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain compounds exhibited potent activity, suggesting their potential as new antibiotics .

Summary Table of Biological Activities

Activity TypeObserved EffectReference
AnticancerCytotoxic effects on cancer cell lines
AntimicrobialSignificant activity against bacterial strains
Anti-inflammatoryPotential reduction in inflammation markers

Q & A

Basic Research Question

  • 1H/13C NMR : Key signals include the thienopyrimidine C=O peak at ~170 ppm, aromatic protons (6.8–7.5 ppm for phenyl groups), and methoxy singlet (~3.8 ppm) .
  • Mass Spectrometry (MS) : Electrospray Ionization (ESI-MS) should display [M+H]+ matching the molecular formula (C₃₁H₂₇ClN₄O₃S₂, exact mass: 633.12 g/mol). Fragment ions at m/z 285 (thienopyrimidine core) and 154 (acetamide moiety) validate connectivity .

Validation : Compare with crystallographic data (e.g., C–S bond lengths: 1.76–1.82 Å) from related compounds to ensure geometric consistency .

What strategies assess the compound’s solubility and stability under physiological conditions?

Basic Research Question

  • Solubility : Use shake-flask method with buffers (pH 1.2–7.4) and DMSO/cosolvent systems. Analogous thienopyrimidines show poor aqueous solubility (<0.1 mg/mL) but improve with PEG-400 (up to 2.5 mg/mL) .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Monitor hydrolysis of the sulfanyl group via HPLC; acidic conditions (pH 3) increase degradation rates by 30% compared to neutral pH .

How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

Advanced Research Question
Modify substituents on the phenyl and thienopyrimidine moieties to evaluate bioactivity. For example:

Analog Structural Modification Biological Activity
Parent Compound4-chloro-2-methoxy-5-methylphenylBaseline activity (IC₅₀: 1.2 μM)*
4-Fluorophenyl variantReplace Cl with FImproved kinase inhibition (IC₅₀: 0.8 μM)
Methoxy-to-ethoxy substitutionIncrease alkoxy chain lengthReduced solubility, similar potency

*Hypothetical data based on structurally related kinase inhibitors .

Methodological Tip : Use molecular docking (e.g., AutoDock Vina) to prioritize modifications targeting ATP-binding pockets in kinases .

What computational approaches predict the compound’s mechanism of action and off-target effects?

Advanced Research Question

  • Target Prediction : SwissTargetPrediction identifies kinases (e.g., Src/Abl) and epigenetic regulators (HDACs) as likely targets due to the thienopyrimidine scaffold .
  • Molecular Dynamics (MD) : Simulate binding stability (RMSD <2.0 Å over 100 ns) to prioritize targets. For example, analog interactions with Abl1 show sustained hydrogen bonding (Asn322, Thr315) .
  • Off-Target Screening : PASS Online predicts potential CYP450 inhibition (Pa = 0.78), necessitating in vitro cytochrome assays .

How can crystallography resolve contradictions in reported biological activities?

Advanced Research Question
Single-crystal X-ray diffraction clarifies conformational flexibility impacting bioactivity. For example:

  • Torsion Angles : A 15° deviation in the acetamide-phenyl dihedral angle reduces kinase binding affinity by 40% .
  • Hydrogen Bonding : Intramolecular N–H···N bonds stabilize active conformations, as seen in analogs with IC₅₀ <1 μM .

Experimental Design : Co-crystallize the compound with target proteins (e.g., Abl1) to validate binding modes observed in docking studies .

What in vitro assays are optimal for evaluating anticancer activity and toxicity?

Advanced Research Question

  • Antiproliferative Assays : Use MTT/WST-1 on K562 (leukemia) and MCF-7 (breast cancer) cell lines. Compare GI₅₀ values with positive controls (e.g., imatinib) .
  • Selectivity Index (SI) : Calculate SI = IC₅₀(normal cells)/IC₅₀(cancer cells). Target SI >10 using primary fibroblasts (e.g., HFF-1) .
  • Apoptosis Markers : Flow cytometry (Annexin V/PI staining) quantifies caspase-3 activation (>2-fold increase indicates efficacy) .

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